Triethylenetetramine tetrahydrochloride

Catalog No.
S604604
CAS No.
4961-40-4
M.F
C6H22Cl4N4
M. Wt
292.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylenetetramine tetrahydrochloride

CAS Number

4961-40-4

Product Name

Triethylenetetramine tetrahydrochloride

IUPAC Name

N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;tetrahydrochloride

Molecular Formula

C6H22Cl4N4

Molecular Weight

292.1 g/mol

InChI

InChI=1S/C6H18N4.4ClH/c7-1-3-9-5-6-10-4-2-8;;;;/h9-10H,1-8H2;4*1H

InChI Key

OKHMDSCYUWAQPT-UHFFFAOYSA-N

SMILES

C(CNCCNCCN)N.Cl.Cl.Cl.Cl

Canonical SMILES

C(CNCCNCCN)N.Cl.Cl.Cl.Cl

Copper Chelation Studies

Trientine's primary function is chelating copper ions. Chelation refers to the process of binding metal ions to a molecule, forming a complex. In Wilson's disease, trientine helps remove excess copper from the body. This property makes it a valuable tool in research investigating copper metabolism and its role in various diseases. Studies have utilized trientine to understand how copper homeostasis is disrupted in conditions like Menkes disease, a rare genetic disorder affecting copper transport [].

Investigating Neurodegenerative Diseases

Copper dysregulation has been implicated in the pathogenesis of some neurodegenerative diseases like Alzheimer's and Parkinson's. Research explores trientine's potential to reduce copper levels in the brain and mitigate disease progression. Studies on cell cultures and animal models investigate trientine's ability to cross the blood-brain barrier, a crucial step for its effectiveness in treating these conditions [].

Understanding Cellular Copper Transport Mechanisms

Trientine's interaction with copper transport proteins is another area of scientific interest. Researchers use trientine to study how these proteins function and how they regulate copper influx and efflux within cells. This knowledge can contribute to developing new therapeutic strategies for diseases associated with copper imbalances [].

Anti-angiogenesis Research

Angiogenesis is the formation of new blood vessels. Excessive angiogenesis is implicated in various diseases, including cancer. Studies explore trientine's potential anti-angiogenic properties. The rationale lies in copper's role in promoting angiogenesis. By chelating copper, trientine might inhibit the formation of new blood vessels, potentially impacting tumor growth [].

Triethylenetetramine tetrahydrochloride is a chemical compound derived from triethylenetetramine, a polyamine with the formula (CH2NHCH2CH2NH2)2(CH_2NHCH_2CH_2NH_2)_2. It appears as a colorless to yellowish crystalline solid when in its tetrahydrochloride form. This compound is primarily known for its role as a chelating agent, particularly in the treatment of Wilson's disease, a genetic disorder that leads to excessive copper accumulation in the body. The tetrahydrochloride salt enhances the solubility and bioavailability of triethylenetetramine, making it effective in medical applications .

Trientine tetrahydrochloride works by chelating copper ions in the body. The multiple amine groups in Trientine form a complex with copper, rendering it soluble and allowing for its excretion through urine [, ]. This process helps reduce copper accumulation in organs like the liver and brain, preventing the damage associated with Wilson's disease.

Toxicity:

Trientine tetrahydrochloride is generally well-tolerated, but side effects like nausea, vomiting, and diarrhea can occur []. Long-term use may lead to copper deficiency, requiring monitoring and potential copper supplementation [].

Including:

  • Chelation: It selectively binds to copper(II) ions, forming stable complexes that facilitate urinary excretion of excess copper.
  • Acetylation: Triethylenetetramine can be acetylated by diamine acetyltransferase, leading to the formation of metabolites such as N-acetyltriethylenetetramine and N,N'-diacetyltriethylenetetramine, which possess reduced chelating activity compared to the parent compound .

The primary biological activity of triethylenetetramine tetrahydrochloride is its function as a copper chelator. It is utilized in clinical settings to manage Wilson's disease, particularly in patients who cannot tolerate penicillamine. The compound promotes urinary excretion of copper, thereby reducing its toxic accumulation in tissues. Clinical trials have also explored its potential in treating heart failure associated with diabetes, showcasing its broader therapeutic implications beyond copper toxicity .

Triethylenetetramine tetrahydrochloride can be synthesized through several methods:

  • Hydrochloric Acid Reaction: Triethylenetetramine is reacted with aqueous hydrochloric acid, producing the tetrahydrochloride salt.
  • Crystallization Techniques: The crude product can be purified through recrystallization from mixtures of water and ethanol, often employing controlled conditions to yield specific crystalline forms (Form A and Form B) that differ in stability and solubility .
  • Temperature Control: The crystallization process typically occurs at temperatures below 20°C to ensure the desired crystalline form is obtained without undesirable polymorphic transitions .

Interaction studies have demonstrated that triethylenetetramine tetrahydrochloride effectively interacts with various metal ions aside from copper, including nickel and cobalt. These interactions can influence both pharmacological effects and potential side effects when used therapeutically. For instance, its chelation properties may alter the bioavailability of essential trace metals, necessitating careful monitoring during treatment .

Triethylenetetramine tetrahydrochloride shares structural similarities with several other polyamines and chelators. Here are some comparable compounds:

Compound NameStructure TypePrimary UseUnique Features
EthylenediamineBifunctional amineIndustrial applicationsShorter chain than triethylenetetramine
DiethylenetriamineTrifunctional amineEpoxy hardeningHigher reactivity due to more amine groups
PenicillamineDipeptide-like structureWilson's disease treatmentContains a thiol group; different mechanism
N,N,N',N'-Tetramethyl-1,2-ethanediamineTetrafunctional amineLaboratory reagentMore sterically hindered; less reactive

Triethylenetetramine tetrahydrochloride stands out due to its specific selectivity for copper ions and its established medical use in treating Wilson's disease, differentiating it from other polyamines that may not have such targeted applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

8

Exact Mass

292.056907 g/mol

Monoisotopic Mass

290.059857 g/mol

Heavy Atom Count

14

UNII

7360URE56Q

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (95%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Cuprior is indicated for the treatment of Wilson's disease in adults, adolescents and children � 5 years intolerant to D-penicillamine therapy. ,

ATC Code

A16AX

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

4961-40-4

Wikipedia

Trientine tetrahydrochloride

Use Classification

Human drugs -> Other alimentary tract and metabolism products -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,2-Ethanediamine, N1,N2-bis(2-aminoethyl)-, hydrochloride (1:4): ACTIVE

Dates

Modify: 2023-08-15

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